

An In-depth Technical Guide to Triethylarsine: Properties, Synthesis, and Biological Considerations

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Compound of Interest

Compound Name: Triethylarsine

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Introduction

Triethylarsine (TEA), an organoarsenic compound with the chemical formula $(C_2H_5)_3As$, is a colorless to pale yellow liquid notable for its pyrophoric nature and high toxicity.^[1] While its use is predominantly in specialized areas of chemical synthesis, including as a ligand in organometallic chemistry and as a precursor in the manufacture of semiconductor materials, its structural similarity to other biologically active arsenic compounds warrants a thorough understanding of its properties for professionals in research and drug development. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, handling, and known toxicological aspects of **triethylarsine**, presented in a format tailored for a scientific audience.

Physicochemical Properties of Triethylarsine

A summary of the key quantitative data for **triethylarsine** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ As	[2]
Molecular Weight	162.10 g/mol	[2][3]
CAS Number	617-75-4	[2]
Appearance	Colorless to pale yellow liquid	[4]
Melting Point	-91 °C	[4]
Boiling Point	140 °C	[4]
Density	1.152 g/cm ³	[4]
Air Sensitivity	Spontaneously flammable in air	[1]
Water Reactivity	Releases flammable gases that may ignite spontaneously	[1]

Solubility: While specific quantitative solubility data is not readily available in the literature, **triethylarsine** is expected to be miscible with many common organic solvents such as diethyl ether, tetrahydrofuran (THF), benzene, and hexane, owing to its nonpolar alkyl groups. Its reactivity with water suggests it is not stable in aqueous solutions.

Experimental Protocols

Synthesis of Triethylarsine via Grignard Reaction

A common and effective method for the synthesis of trialkyl arsines is the reaction of an arsenic trihalide with a Grignard reagent. The following is a detailed protocol adapted from established procedures for the synthesis of homologous trialkyl arsines.[5][6]

Materials:

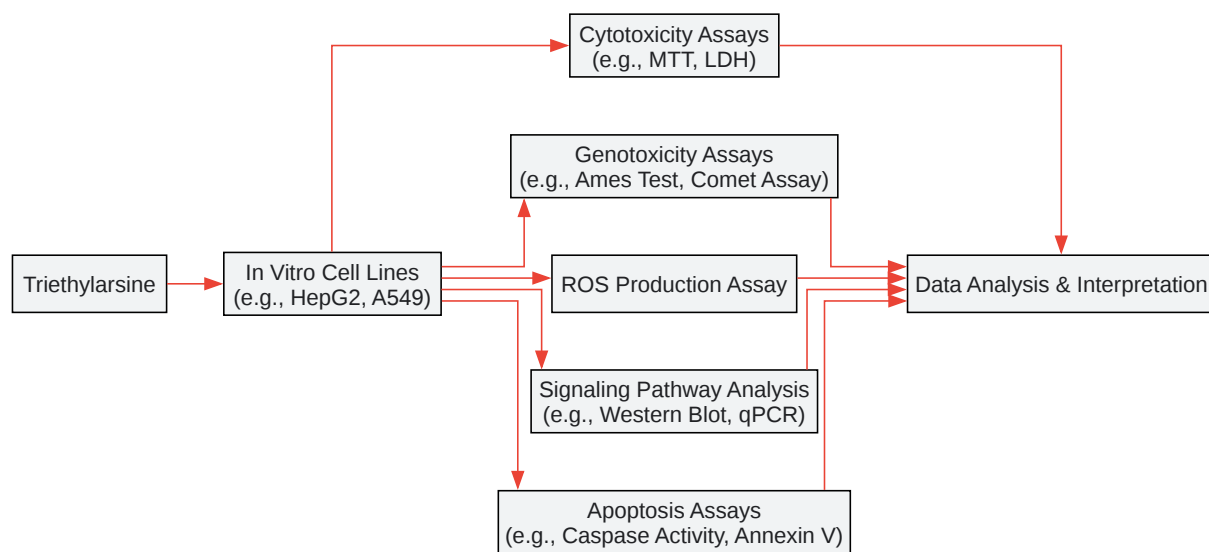
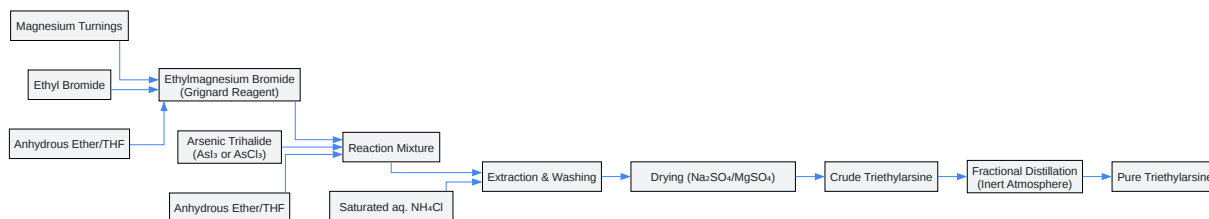
- Arsenic triiodide (AsI₃) or Arsenic trichloride (AsCl₃)
- Magnesium turnings

- Ethyl bromide ($\text{C}_2\text{H}_5\text{Br}$)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous solvents for washing and extraction (e.g., pentane, hexane)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Grignard Reagent Preparation:
 - All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., argon or nitrogen).
 - In a two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
 - Dissolve ethyl bromide in anhydrous ether or THF and add it to the dropping funnel.
 - Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction, which is indicated by the formation of bubbles and a grayish color.
 - Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
- Reaction with Arsenic Trihalide:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve arsenic triiodide or arsenic trichloride in anhydrous diethyl ether or THF.

- Add the arsenic trihalide solution dropwise to the cold, stirring Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[\[5\]](#)
- Work-up and Isolation:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether or another suitable organic solvent.
 - Combine the organic layers and wash them with water and then with brine.
 - Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification by Fractional Distillation:
 - Remove the bulk of the solvent by rotary evaporation.
 - The crude **triethylarsine** should be purified by fractional distillation under an inert atmosphere. This is crucial due to its air sensitivity.
 - Collect the fraction that distills at 140 °C.



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